molecular formula and weight of pipecuronium bromide
molecular formula and weight of pipecuronium bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipecuronium (B1199686) bromide is a long-acting, non-depolarizing neuromuscular blocking agent with a steroidal structure. It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, leading to muscle relaxation. This technical guide provides a comprehensive overview of the molecular and chemical properties of pipecuronium bromide, its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Molecular Properties
Pipecuronium bromide is a bisquaternary aminosteroid (B1218566) derivative. Its chemical structure is integral to its function as a neuromuscular blocking agent.
| Property | Value | Source |
| Molecular Formula | C35H62Br2N4O4 | [1][2][3][4] |
| Molecular Weight | 762.7 g/mol | [1] |
| CAS Number | 52212-02-9 | |
| Appearance | White to Off-White Solid | |
| Solubility | Water: 80 mg/mL (104.89 mM), DMSO: 120 mg/mL (157.34 mM) |
Mechanism of Action
Pipecuronium bromide exerts its pharmacological effect by competitively inhibiting the action of acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors without activating them, it prevents the depolarization of the muscle cell membrane that is necessary for muscle contraction. This competitive antagonism leads to muscle relaxation. Some studies also suggest a secondary mechanism involving the inhibition of acetylcholine release from the presynaptic nerve terminal.
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the mechanism of action of pipecuronium bromide at the neuromuscular junction.
Pharmacokinetics and Pharmacodynamics
The clinical effects of pipecuronium bromide are determined by its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Parameters
| Parameter | Value | Patient Population | Source |
| Plasma Clearance | 2.96 ± 1.05 mL/min/kg | Healthy Adults | |
| 2.61 ± 1.16 mL/min/kg | Patients with Cirrhosis | ||
| Terminal Elimination Half-life | 111 ± 46 min | Healthy Adults | |
| 143 ± 25 min | Patients with Cirrhosis | ||
| Volume of Distribution (steady state) | 350 ± 81 mL/kg | Healthy Adults | |
| 452 ± 222 mL/kg | Patients with Cirrhosis |
Pharmacodynamic Parameters
| Parameter | Value | Anesthetic Conditions | Source |
| ED95 | 44.6 µg/kg | Nitrous oxide and isoflurane | |
| 46.9 µg/kg | Nitrous oxide and halothane | ||
| 48.7 µg/kg | Droperidol (B1670952) and fentanyl | ||
| 35.12 µg/kg | Balanced anesthesia (elderly) | ||
| Onset of Action (90% twitch suppression) | 2.6 ± 0.8 min (70 µg/kg) | Thiopental, fentanyl, N2O/O2 | |
| 2.0 ± 0.6 min (85 µg/kg) | Thiopental, fentanyl, N2O/O2 | ||
| 2.1 ± 0.6 min (100 µg/kg) | Thiopental, fentanyl, N2O/O2 | ||
| Clinical Duration (to 25% twitch recovery) | 167 ± 41 min | Healthy Adults | |
| 165 ± 48 min | Patients with Cirrhosis |
Experimental Protocols
Determination of Pipecuronium Bromide Plasma Concentration by High-Pressure Liquid Chromatography (HPLC)
This protocol outlines the general steps for quantifying pipecuronium bromide in plasma samples.
Note: Specific parameters such as the exact mobile phase composition, flow rate, column temperature, and detector wavelength need to be optimized and validated for each laboratory setting.
In Vivo Assessment of Neuromuscular Blockade
The neuromuscular blocking effects of pipecuronium bromide are typically assessed by monitoring the evoked muscle response to nerve stimulation.
Experimental Setup:
-
Patient/Animal Preparation: Anesthetize the subject according to the study protocol.
-
Nerve Stimulation: Place stimulating electrodes over a peripheral nerve, commonly the ulnar nerve at the wrist.
-
Muscle Response Measurement: Attach a force or acceleration transducer to the corresponding muscle (e.g., the adductor pollicis muscle of the thumb) to measure the evoked mechanical or electromyographic response.
-
Stimulation Protocol: The most common stimulation pattern is the Train-of-Four (TOF), which consists of four supramaximal stimuli delivered at a frequency of 2 Hz.
-
Data Acquisition: Record the twitch responses. The degree of neuromuscular blockade is quantified by the TOF ratio (the ratio of the amplitude of the fourth twitch to the first twitch).
Conclusion
Pipecuronium bromide is a well-characterized neuromuscular blocking agent with predictable pharmacokinetic and pharmacodynamic profiles. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction. The experimental protocols described in this guide provide a framework for the continued investigation and understanding of this and similar compounds in both preclinical and clinical research settings. For drug development professionals, a thorough understanding of these technical aspects is crucial for the design of new neuromuscular blocking agents with improved safety and efficacy profiles.
References
- 1. Dose-response relation and time course of action of pipecuronium bromide in humans anesthetized with nitrous oxide and isoflurane, halothane, or droperidol and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of different doses of pipecuronium bromide during nitrous-oxide-fentanyl anaesthesia in adult surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of pipecuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparative pharmacokinetics of pipecuronium bromide, pancuronium bromide and vecuronium bromide in anesthetized man] - PubMed [pubmed.ncbi.nlm.nih.gov]
